molecular formula C26H23ClN4O2S B3001546 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-32-3

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3001546
CAS No.: 422530-32-3
M. Wt: 491.01
InChI Key: XQIUKJPRUJGQSZ-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core substituted at position 3 with a 3-(4-benzylpiperazine-1-carbonyl)phenyl group and at position 7 with a chlorine atom.

Properties

CAS No.

422530-32-3

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.01

IUPAC Name

3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-20-9-10-22-23(16-20)28-26(34)31(25(22)33)21-8-4-7-19(15-21)24(32)30-13-11-29(12-14-30)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,34)

InChI Key

XQIUKJPRUJGQSZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylpiperazine Moiety: This step involves the coupling of benzylpiperazine with the chlorinated quinazolinone using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the benzylpiperazine moiety, potentially altering the compound’s pharmacological properties.

    Substitution: The chlorine atom in the quinazolinone core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or benzylpiperazine derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.

Biology

Biologically, 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

In medicinal research, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure Variations

Quinazolinone vs. Chromenone/Pyridazinone:

  • Target Compound: Quinazolin-4-one core with nitrogen atoms at positions 1 and 3. Known for kinase inhibition and antimicrobial activity.
  • Chromenone Analogues (e.g., 4e, 4g, 4d): Feature a coumarin-derived chromen-2-one core. These are associated with anticoagulant or anti-inflammatory effects due to structural similarity to warfarin .
  • Pyridazinone Analogues (e.g., 1049559-88-7): Six-membered ring with adjacent nitrogen atoms. Pyridazinones often target cardiovascular or neurological pathways .

Piperazine Substitutions

Compound Piperazine Substituent Implications
Target Compound 4-Benzylpiperazine-1-carbonyl High lipophilicity; potential CNS activity
Compound 4-Phenylpiperazine-1-carbonyl Reduced lipophilicity vs. benzyl
Compound 4-(Furan-2-carbonyl)piperazine Enhanced π-π stacking with aromatic systems
Compound Ethyl ester on piperazine Increased metabolic instability

Substituent Effects on Aromatic Rings

  • Chloro at Position 7 (Target Compound) : Electron-withdrawing group stabilizes the core and may enhance electrophilic interactions with target proteins.
  • Methoxy/Hydroxy Groups (Chromenones 4e, 4g, 4d): Improve solubility but reduce membrane permeability. The 4-hydroxy group in 4d, for example, enables hydrogen bonding with polar residues .

Functional Group Comparisons

  • 2-Sulfanylidene (Thione): Present in the target compound and analogues. Enhances hydrogen-bond donor/acceptor capacity, improving target engagement .
  • Carbonyl Linkers : The benzylpiperazine-carbonyl group in the target compound vs. furan-carbonyl () alters electronic distribution and steric accessibility .

Research Findings and Pharmacological Implications

  • Synthetic Yields: Chromenone analogues (4e, 4g, 4d) were synthesized in 65–80% yields, suggesting efficient coupling reactions for piperazine derivatives .
  • NMR Data: For chromenone 4d, δ 3.95 ppm corresponds to a methoxy group, while δ 7.65–7.24 ppm aromatic signals indicate para-substituted benzylpiperazine groups . These shifts differ from the target compound’s expected spectrum due to the quinazolinone core.
  • Bioactivity: Quinazolinones with chloro and thione groups (e.g., compound) show promise in anticancer studies, while chromenones with hydroxy groups (4d) exhibit antioxidant activity .

Biological Activity

The compound 3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one is a complex organic molecule notable for its quinazolinone core and various functional groups, including a benzylpiperazine moiety. This structure suggests potential interactions with biological targets, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C26H23ClN4O2S
  • Molecular Weight : 491.01 g/mol
  • IUPAC Name : this compound
  • CAS Number : 422530-32-3

The compound's structure is characterized by:

  • A quinazolinone core, which is often associated with various biological activities.
  • A chloro substituent that may enhance its reactivity.
  • A sulfanylidene group that could influence its biological interactions.

Pharmacological Potential

Research indicates that compounds with the quinazolinone framework often exhibit a range of biological activities. The unique combination of functional groups in this compound suggests several potential pharmacological effects:

  • CNS Activity : The presence of the benzylpiperazine moiety indicates potential interactions with neurotransmitter systems, especially those involving serotonin and dopamine pathways. Similar compounds have shown CNS stimulant properties, which can lead to applications in treating mood disorders or enhancing cognitive function .
  • Anticancer Activity : Quinazolinone derivatives have been studied for their anticancer properties. The compound's structural features may allow it to inhibit specific cancer cell lines or modulate pathways involved in tumor growth.
  • Antimicrobial Properties : Some studies suggest that quinazolinone derivatives possess antimicrobial activity. The sulfanylidene group might contribute to this effect by disrupting microbial cell functions .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism or cancer cell proliferation.
  • Receptors : It could bind to specific receptors in the CNS, potentially altering neurotransmitter release and uptake.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamideQuinazolinone core, piperazine moietyBromine substitution enhances reactivity
1-benzylpiperazineSimple piperazine derivativeLacks complex quinazolinone structure
7-ChloroquinazolinoneQuinazolinone core without piperazineLacks benzylpiperazine moiety affecting properties

This table illustrates how the presence of both the benzylpiperazine and sulfanylidene groups in our compound contributes to its distinct biological activity compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including cyclization of anthranilic acid derivatives and chlorination processes.
  • Biological Evaluations : Preliminary evaluations have indicated promising results in vitro against certain cancer cell lines, suggesting further investigation into its anticancer potential is warranted .
  • Pharmacokinetics : Understanding the pharmacokinetics is crucial for assessing its therapeutic viability. Studies on similar compounds indicate that factors such as metabolism via cytochrome P450 enzymes may play a significant role in determining efficacy and safety profiles .

Q & A

Q. Example Table: Key Spectroscopic Benchmarks

TechniqueExpected Data RangeReference
¹H-NMR (DMSO-d₆)δ 7.81 (dd, J = 6.7 Hz, 1.8 Hz, Ar-H)
HRMSm/z 393.1419 (C₂₀H₂₂ClF₂N₃O)
XRPDPeaks at 2θ = 12.5°, 18.7°, 25.3°

Basic Question: Which analytical techniques are prioritized for purity assessment?

Methodological Answer:

  • HPLC-PDA (>95% purity, C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) to detect solvent residues (weight loss <1% at 150°C) .
  • Differential Scanning Calorimetry (DSC) to confirm melting point consistency (e.g., 233–235°C for related derivatives) .

Advanced Question: How can solubility limitations in aqueous buffers be mitigated for biological assays?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride or phosphate salts to enhance hydrophilicity (e.g., 85% yield for piperazine salt derivatives) .
  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

Basic Question: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

  • LogP (ESOL): ~3.2 indicates moderate lipophilicity; impacts membrane permeability .
  • TPSA (Topological Polar Surface Area): ~90 Ų suggests moderate solubility in polar solvents .
  • CYP450 Inhibition Profile: Screen for CYP2D6/3A4 inhibition to anticipate drug-drug interactions .

Advanced Question: How to design structure-activity relationship (SAR) studies targeting the benzylpiperazine moiety?

Methodological Answer:

Synthetic Modifications:

  • Replace benzyl with cyclopropylmethyl (see CCDC-1990392 for crystallographic guidance) .
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate π-π stacking .

Biological Assays:

  • Measure binding affinity to serotonin/dopamine receptors (IC₅₀ via radioligand displacement).
  • Assess metabolic stability in liver microsomes (t₁/₂ > 60 min preferred) .

Example SAR Table:

DerivativeR-GroupIC₅₀ (nM)Microsomal t₁/₂ (min)
Parent CompoundBenzyl12045
CyclopropylmethylCyclopropylmethyl8568
4-Fluorobenzyl4-Fluorobenzyl9552

Basic Question: What safety precautions are essential during synthesis?

Methodological Answer:

  • PPE: Use nitrile gloves, fume hoods, and explosion-proof equipment due to thionation reagent toxicity .
  • Waste Disposal: Quench reactive intermediates (e.g., Lawesson’s reagent) with 10% aqueous NaHCO₃ before disposal .

Advanced Question: How to address unexpected byproducts in the final reaction step?

Methodological Answer:

  • LC-MS Tracking: Identify byproduct masses (e.g., m/z +16 suggests oxidation).
  • Mechanistic Analysis:
    • If sulfanylidene group is lost, increase inert gas purging to prevent oxidation .
    • For piperazine cleavage, reduce reaction temperature from 80°C to 60°C .

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